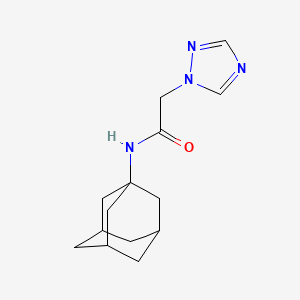
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as AAT, is a chemical compound that has attracted attention due to its potential applications in scientific research. AAT is a derivative of adamantane, a bicyclic organic compound, and triazole, a five-membered heterocyclic compound.
Wirkmechanismus
The mechanism of action of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood. However, studies have suggested that N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may act by inhibiting enzymes involved in cancer cell growth, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may also exert its neuroprotective effects by reducing oxidative stress and inflammation. The antifungal activity of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase the expression of genes involved in apoptosis, a process by which cells undergo programmed cell death. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is relatively easy to synthesize and purify, making it readily available for research purposes. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is also stable under a wide range of conditions, allowing for long-term storage and use. However, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide also has some limitations. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may have off-target effects on other enzymes or proteins, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide. For example, further studies are needed to elucidate the exact mechanism of action of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, particularly with regard to its effects on HDACs and DNMTs. In addition, more research is needed to explore the potential of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide as a chemotherapeutic agent for various types of cancer. Further research is also needed to investigate the neuroprotective effects of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide in animal models of neurodegenerative diseases. Finally, more research is needed to optimize the synthesis and purification of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, as well as to develop new methods for delivering N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide to specific tissues or organs.
Synthesemethoden
The synthesis of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1-adamantylamine with 1,2,4-triazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is purified by recrystallization or column chromatography. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide can also be synthesized using alternative methods such as microwave-assisted synthesis or solvent-free synthesis.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and antifungal activity. Studies have shown that N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to protect neurons against oxidative stress and neurotoxicity, indicating its potential as a neuroprotective agent. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has demonstrated antifungal activity against Candida albicans, a common fungal pathogen.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-13(7-18-9-15-8-16-18)17-14-4-10-1-11(5-14)3-12(2-10)6-14/h8-12H,1-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIHWCAIXLTJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)
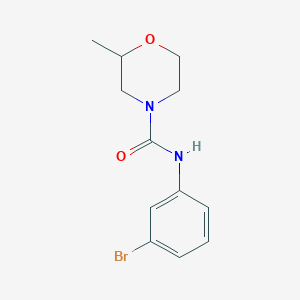

![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)
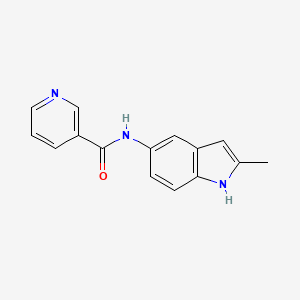
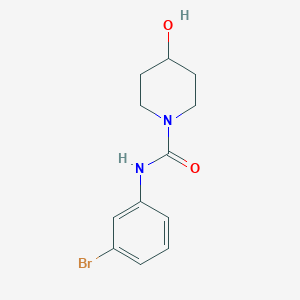
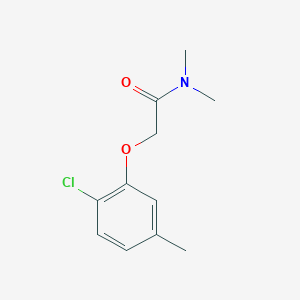
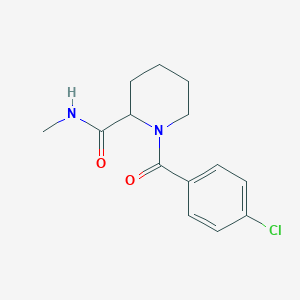
![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)



